Acetamide, 2-((2-methyl-4-nitro-1H-imidazol-5-yl)thio)-
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Overview
Description
2-[(2-Methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetamide is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetamide typically involves the reaction of 2-methyl-4-nitroimidazole with a suitable sulfanyl acetamide precursor. One common method involves the use of ethyl bromoacetate and sodium in absolute ethanol, followed by heating under reflux conditions . Another approach involves the use of acetonitrile as a solvent and potassium carbonate as a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and substituted imidazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2-Methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2-Methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects . The imidazole ring can also bind to specific enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-nitroimidazole: A closely related compound with similar chemical properties.
2-Nitroimidazole: Another imidazole derivative with notable antimicrobial activity.
Metronidazole: A well-known antimicrobial agent with a similar imidazole core structure.
Uniqueness
2-[(2-Methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetamide is unique due to its specific sulfanyl acetamide substitution, which imparts distinct chemical and biological properties
Properties
CAS No. |
110578-98-8 |
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Molecular Formula |
C6H8N4O3S |
Molecular Weight |
216.22 g/mol |
IUPAC Name |
2-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C6H8N4O3S/c1-3-8-5(10(12)13)6(9-3)14-2-4(7)11/h2H2,1H3,(H2,7,11)(H,8,9) |
InChI Key |
JSWQHEXCIKNKBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1)[N+](=O)[O-])SCC(=O)N |
solubility |
>32.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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